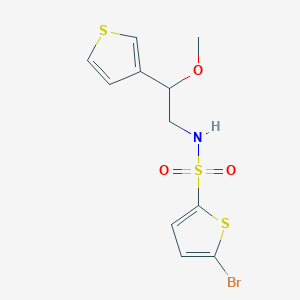

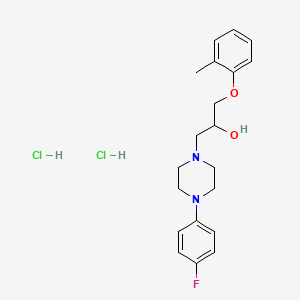

![molecular formula C20H27N3OS B2492401 2-[(mesitylmethyl)thio]-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1112300-90-9](/img/structure/B2492401.png)

2-[(mesitylmethyl)thio]-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives, including compounds similar to the one , typically involves base-catalyzed reactions and cyclocondensation processes with various aldehydes and nucleophilic reagents. For instance, a study by Chen and Liu (2019) detailed the base-catalyzed reactions of nucleophilic reagents with carbodiimides, leading to the synthesis of 7-Benzyl-5,6,7,8-tetrahydropyrido derivatives through aza-Wittig reaction and subsequent cyclization (Chen & Liu, 2019). Another approach involves the cyclocondensation of aminopyridines with β-ketocarboxylic esters, yielding pyrido[1,2-a]pyrimidin-4-ones, a process that could potentially be adapted for the synthesis of the target compound (Fülöp et al., 1979).

Molecular Structure Analysis

The molecular structure of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives is characterized by detailed spectroscopic analysis, including FT-IR, 1H NMR, 13C NMR, and MS techniques. For example, Shi et al. (2018) conducted crystal structure determination of similar derivatives to understand the influence of structural modifications on molecular geometry and conformation. These studies reveal complex 3D supramolecular architectures formed by self-assembly via stacking interactions and various hydrogen bonds, highlighting the intricate structural aspects of these compounds (Shi et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives often involves reactions with formamide, carbon disulfide, urea, and thiourea, leading to various functionalized derivatives. Elmuradov et al. (2011) discussed the synthesis of 2,3-dimethyl- and 2,3-tri-, tetra-, and pentamethylene-substituted derivatives, showcasing the versatility in chemical modifications and reactions these compounds can undergo (Elmuradov et al., 2011).

Physical Properties Analysis

The physical properties of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. The crystal structure analysis provides insights into the molecular packing, intermolecular interactions, and overall stability of these compounds, as demonstrated by Chen and Liu's work on tetrahydropyrido derivatives (Chen & Liu, 2019).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and potential for functionalization, underscore the versatility of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives. Research by Elmuradov et al. (2011) into the condensation reactions and subsequent synthesis of substituted derivatives highlights the broad range of chemical transformations these compounds can undergo, providing a foundation for further exploration of their chemical behavior (Elmuradov et al., 2011).

科学的研究の応用

Synthesis and Characterization Compounds similar to "2-[(mesitylmethyl)thio]-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one" have been synthesized and characterized, providing foundational knowledge for further chemical and biological investigations. For instance, the synthesis of nitrogen-containing heterocyclic compounds, including pyrimidine derivatives, often involves reactions of aminopyridines with ketocarboxylic esters or similar processes (Fülöp et al., 1979). Such synthetic routes are crucial for developing compounds with potential biological activities.

Antimicrobial and Antifungal Activities Derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one have been evaluated for antimicrobial and antifungal activities. Research has shown that certain pyrimidine-pyridine hybrids exhibit significant antimicrobial properties (Gomha et al., 2018). This suggests that compounds within this class could be explored for the development of new antimicrobial agents.

Anti-inflammatory and Analgesic Applications Some pyrimidine derivatives are investigated for their anti-inflammatory and analgesic effects. For example, studies on pyrimidine-pyridine hybrids have identified compounds with promising edema inhibition and COX-2 inhibitory activity, comparable or superior to known drugs like celecoxib (Abdelgawad et al., 2018). These findings highlight the potential therapeutic applications of such compounds in managing pain and inflammation.

特性

IUPAC Name |

6-propyl-2-[(2,4,6-trimethylphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3OS/c1-5-7-23-8-6-18-16(11-23)19(24)22-20(21-18)25-12-17-14(3)9-13(2)10-15(17)4/h9-10H,5-8,11-12H2,1-4H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVVESYXEQBIAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC2=C(C1)C(=O)NC(=N2)SCC3=C(C=C(C=C3C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492321.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2492323.png)

![2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2492333.png)

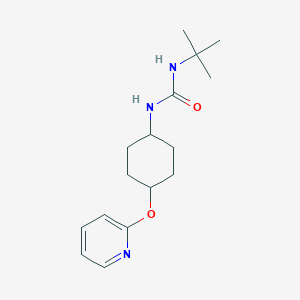

![O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B2492334.png)

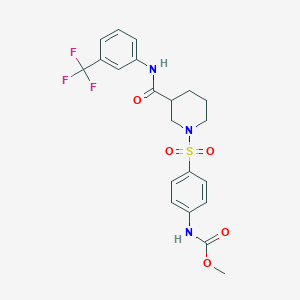

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2492335.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2492339.png)

![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2492341.png)